molecular formula C20H19NO4 B557622 Fmoc-D-Pro-OH CAS No. 101555-62-8

Fmoc-D-Pro-OH

Cat. No. B557622
M. Wt: 337.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-GOSISDBHSA-N
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Description

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a compound used in peptide synthesis . It has the empirical formula C20H19NO4 and a molecular weight of 337.37 . It is used as a building block for the introduction of D-proline amino acid residues by Fmoc solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-D-Pro-OH can be synthesized through various methods. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Pro-OH consists of a fluorenyl group, a methyloxycarbonyl group, and a proline group . The fluorenyl group contributes to the aromaticity of the compound, which improves the association of peptide building blocks .


Chemical Reactions Analysis

Fmoc-D-Pro-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-Pro-OH has a density of 1.3±0.1 g/cm³, a boiling point of 548.6±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an optical activity of [α]/D +31.0±3.0°, c = 1 in DMF . It is easily dissolved in DMF or NMP .

Scientific Research Applications

  • Biomedical Applications:

    • Fmoc-functionalized amino acids, such as Fmoc-Lys(Fmoc)-OH, are used in supramolecular hydrogels, showing potential in antimicrobial applications (Croitoriu et al., 2021).
    • Nanoassemblies formed by Fmoc-decorated self-assembling blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown antibacterial and anti-inflammatory capabilities, suggesting use in biomedical materials (Schnaider et al., 2019).
  • Peptide Synthesis and Material Science:

    • Fmoc-protected amino acids like Fmoc-Phe-OH have been used to create functionalized hydrogels and incorporate carbon nanotubes, enhancing thermal stability and mechanical properties of the hydrogels (Roy & Banerjee, 2012).
    • Fmoc-Phe-OH hydrogels have been utilized to stabilize fluorescent silver nanoclusters, showing potential in fluorescence applications (Roy & Banerjee, 2011).
  • Chemical Analysis and Environmental Studies:

    • Fmoc derivatives like Fmoc-Lys-OH have been used in liquid chromatography for detecting amines and amino acids in environmental samples, such as groundwater (Lopez et al., 1996).
  • Solid-Phase Peptide Synthesis:

    • Fmoc groups are used as protecting groups in solid-phase peptide synthesis. Their influence on the secondary structure of peptides and efficiency in synthesis has been studied extensively (Larsen et al., 1993).

Safety And Hazards

Fmoc-D-Pro-OH should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . Avoid contact with skin, eyes, and clothing . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906313
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Pro-OH

CAS RN

101555-62-8
Record name N-(9-Fluorenylmethoxycarbonyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-Pro-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
AJ Ellison, B VanVeller, RT Raines - Peptide Science, 2015 - Wiley Online Library
… Using the Fmoc-d-Pro-d-Pro-Gly-OH tripeptide synthesized in solution without chromatography (vide supra) and an Fmoc-d-Pro-OH monomer, Ac-Lys-(Ser-Gly) 3 -(d-Pro-d-Pro-Gly) 7 …
Number of citations: 9 onlinelibrary.wiley.com
VK Narayanaswamy, F Albericio… - Journal of Peptide …, 2011 - Wiley Online Library
… Attempts to obtain 2 from cyclization at position B was met with difficulty when coupling Fmoc-D-Pro-OH to the second Leu unit. Coupling was attempted under microwave conditions …
Number of citations: 33 onlinelibrary.wiley.com
A Znabet, E Ruijter, FJJ de Kanter, V Köhler… - Angewandte …, 2010 - Wiley Online Library
… We then reacted imine 6 with Fmoc-D-Pro-OH and methyl 3-isocyanopropionate, which, after treatment with NaOH in methanol/dichloromethane, 13 afforded 12 as a single …
Number of citations: 140 onlinelibrary.wiley.com
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
… Fmoc-D-Pro-OH and the first Fmoc-Phe-OH coupling employed the DIPC-generated symmetrical anhydride methodology. Boc-Arg-OH-HCl was coupled via the DCC-generated …
Number of citations: 89 pubs.acs.org
J García‐Pindado, S Royo, M Teixidó… - Journal of Peptide …, 2017 - Wiley Online Library
… 2-CTC resin was used as support (1.57 mmol/g), and the coupling of the first amino acid Fmoc-d-Pro-OH (1 equiv.) was performed with DIEA (3 equiv.) in 15% DMF and 85% DCM at …
Number of citations: 11 onlinelibrary.wiley.com
C Gracia, A Isidro-Llobet, LJ Cruz… - The Journal of …, 2006 - ACS Publications
… Experimental procedures were as described for the stepwise synthesis of Kahalalide F, except that Fmoc-d-Pro-OH was replaced by Fmoc-Pro-OH. The product was characterized by …
Number of citations: 37 pubs.acs.org
MG Ricardo, CG Moya, CS Pérez… - Angewandte Chemie …, 2020 - Wiley Online Library
… The mixture is added together with Fmoc-d-Pro-OH (both in four-fold excess) to the isocyano-resin and the reaction is shaken for maximum 1 day at room temperature. The success of …
Number of citations: 7 onlinelibrary.wiley.com
J Gao, MT Hamann - Chemical reviews, 2011 - ACS Publications
Natural products continue to serve as valuable starting points in developing druglike candidates, and the first step in the development of therapeutic agents is the identification of lead …
Number of citations: 78 pubs.acs.org
B VanderMeijden, JA Robinson - Arkivoc, 2011 - zora.uzh.ch
A convenient synthesis in optically pure form of a derivative of L-proline is described, called photoproline, containing a diazirine group at position-4 of the pyrrolidine ring, starting from L-…
Number of citations: 19 www.zora.uzh.ch
A Pech, J Achenbach, M Jahnz… - Nucleic acids …, 2017 - academic.oup.com
… 0.1 mmol TentaGel-R-Trityl resin was loaded with Fmoc-d-Pro-OH following an earlier … Following this, the resin was incubated with 0.6 mmol Fmoc-d-Pro-OH, 2.4 mmol DIPEA in 6 ml …
Number of citations: 70 academic.oup.com

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